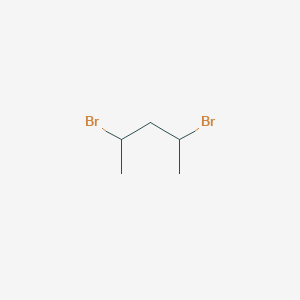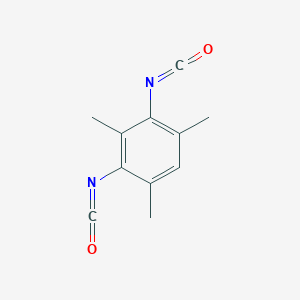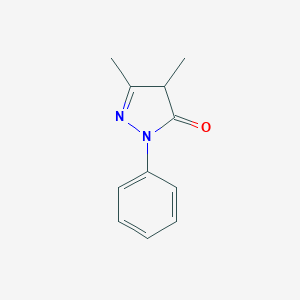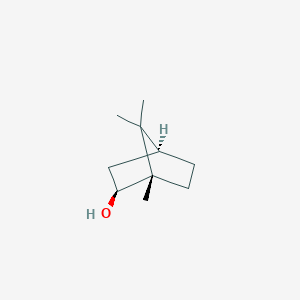
Butoxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxylate is a chemical compound with the molecular formula C32H36N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and exhibit distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butoxylate can be synthesized through the ethoxylation process, where ethylene oxide is added to a substrate. This reaction typically involves the use of alcohols or phenols as starting materials. The reaction is carried out by blowing ethylene oxide through the alcohol at a temperature of 180°C and under a pressure of 1-2 bar, with potassium hydroxide serving as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of sophisticated catalysts to control the reaction and produce a product with a narrow range of ethoxylates. This ensures consistency in the molecular weight distribution of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Butoxylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Butoxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mecanismo De Acción
The mechanism of action of butoxylate involves its interaction with molecular targets and pathways within biological systems. For instance, in the context of non-steroidal anti-inflammatory drugs, this compound derivatives have been shown to produce relaxation of arterial smooth muscle by releasing nitric oxide or its products . This highlights its potential role in modulating vascular reactions and providing therapeutic benefits.
Comparación Con Compuestos Similares
Ethoxylates: Compounds formed by the addition of ethylene oxide to alcohols or phenols.
Propoxylates: Similar to ethoxylates but involve the addition of propylene oxide.
Alcohol Ethoxylates: Nonionic surfactants used in various commercial products.
Uniqueness of Butoxylate: this compound stands out due to its specific molecular structure and the ability to undergo a wide range of chemical reactions. Its applications in both scientific research and industrial processes further highlight its versatility and importance .
Propiedades
Número CAS |
15302-05-3 |
|---|---|
Fórmula molecular |
C32H36N2O2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
butyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3 |
Clave InChI |
MQWDTXAOPTYTLC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
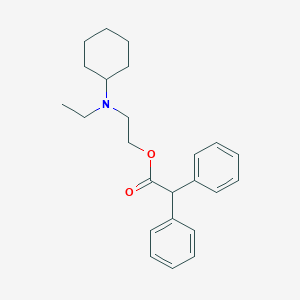
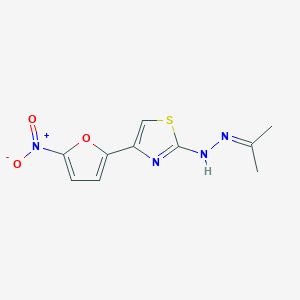
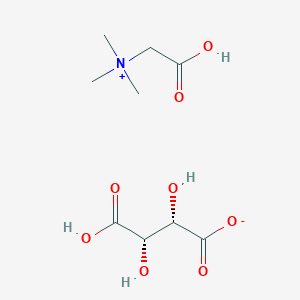
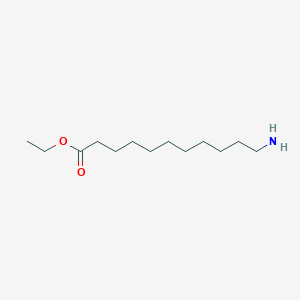
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
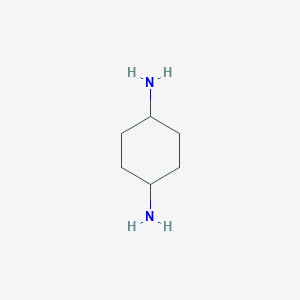
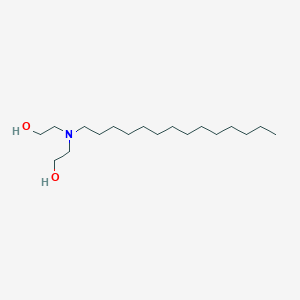
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
